1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide -

1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide

Catalog Number: EVT-4472415
CAS Number:
Molecular Formula: C13H15F3N6O2
Molecular Weight: 344.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide is a synthetic compound featuring a pyrazole core structure with various substituents. This compound has been identified as a key intermediate in the synthesis of more complex molecules with potential biological activity. Specifically, it serves as a precursor in the production of isobutyl sildenafil. []

Synthesis Analysis

The synthesis of 1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide involves a multi-step process with a reported overall yield of 37.4%. [] The key reaction in the synthesis is the condensation of 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide with 2-ethoxy-5-(4-methyl-1-piperazinesulphonyl)benzoyl chloride. [] The synthesis is described as a convenient approach with relatively easy manipulations and potential for scale-up. []

Chemical Reactions Analysis

The primary chemical reaction involving 1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide is its condensation reaction with 2-ethoxy-5-(4-methyl-1-piperazinesulphonyl)benzoyl chloride, ultimately leading to the formation of isobutyl sildenafil. []

4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide

  • Compound Description: This compound serves as a key precursor in the synthesis of Isobutyl Sildenafil. []
  • Relevance: Both this compound and 1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide share a core structure of a pyrazole ring substituted with a carboxamide group at the 5-position. This highlights the importance of this specific pyrazole scaffold in pharmaceutical research, particularly in the development of Sildenafil analogues. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent and reversible P2Y12 receptor antagonist. It exhibits promising antiplatelet and antithrombotic activity in vivo. []
  • Relevance: While structurally distinct from 1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide, SAR216471 also incorporates a substituted pyrazole ring. This further emphasizes the versatility of pyrazole derivatives in medicinal chemistry and their potential across a range of therapeutic targets. []

Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate (APC)

  • Compound Description: APC demonstrates corrosion inhibition properties for mild steel in acidic environments. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

  • Compound Description: This compound exhibits potent inhibitory activity against ELOVL6, a key enzyme in long-chain fatty acid elongation. []
  • Relevance: Both this compound and 1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide incorporate a 5-methyl-3-(trifluoromethyl)-1H-pyrazole moiety. This structural similarity suggests a potential role for this specific pyrazole derivative in modulating enzyme activity, although the target enzymes and biological effects may differ. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib acts as a potent VEGFR-2 inhibitor specifically designed for topical ocular delivery. It shows promise as a therapy for neovascular age-related macular degeneration. []
  • Relevance: Acrizanib and 1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide share the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety. This shared fragment suggests a possible contribution of this structural element to binding interactions with specific protein targets. []

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine

  • Compound Description: This compound belongs to a series of pyrazolylpyrimidine derivatives evaluated for herbicidal activity. []
  • Relevance: This compound and 1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide share the 4-substituted-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl group, highlighting the potential of this specific pyrazole derivative as a building block for compounds with biological activity. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

  • Compound Description: This compound series represents novel and selective monoamine oxidase B (MAO-B) inhibitors. They demonstrated potential for improving memory and cognition. []

Properties

Product Name

1-methyl-4-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxamide

IUPAC Name

2-methyl-4-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]pyrazole-3-carboxamide

Molecular Formula

C13H15F3N6O2

Molecular Weight

344.29 g/mol

InChI

InChI=1S/C13H15F3N6O2/c1-6-4-9(13(14,15)16)20-22(6)7(2)12(24)19-8-5-18-21(3)10(8)11(17)23/h4-5,7H,1-3H3,(H2,17,23)(H,19,24)

InChI Key

SRXHPCKPFLSZEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2=C(N(N=C2)C)C(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.